Evidence Item 1: Positional-Isomer LogP Differentiation Against 2-(4-Chloro-3-fluorophenyl)-3-methoxypyridin-4-amine
The target compound displays a calculated logP of 3.62 (Chemsrc), whereas the direct positional isomer 2-(4-chloro-3-fluorophenyl)-3-methoxypyridin-4-amine has a logP of 2.93 (Hit2Lead) . This difference of ΔlogP = 0.69 log units, measured under consistent computational conditions, indicates a substantial disparity in lipophilicity that can affect membrane permeability, non-specific protein binding, and assay behaviour .
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP = 3.62 (Chemsrc) |
| Comparator Or Baseline | 2-(4-Chloro-3-fluorophenyl)-3-methoxypyridin-4-amine, LogP = 2.93 (Hit2Lead) |
| Quantified Difference | ΔLogP = 0.69 (target more lipophilic) |
| Conditions | Calculated by the respective database providers using standard atom-contribution methods |
Why This Matters
A difference of >0.5 log units can translate to a 3–5‑fold shift in membrane permeability or non-specific binding, directly impacting the selection of an appropriate analog for cell-based assays or in vivo PK studies.
